molecular formula C7H12N2O2 B169332 3-Isopropylpiperazine-2,5-dione CAS No. 14771-77-8

3-Isopropylpiperazine-2,5-dione

Cat. No. B169332
CAS RN: 14771-77-8
M. Wt: 156.18 g/mol
InChI Key: IULFBTHVPRNQCG-UHFFFAOYSA-N
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Description

3-Isopropylpiperazine-2,5-dione is a chemical compound with the CAS Number: 14771-77-8 and a molecular weight of 156.18 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of substituted piperazine-2,5-diones, such as 3-Isopropylpiperazine-2,5-dione, involves cyclising dipeptides or building from an already established core . A variety of methoxylated benzaldehydes can be condensed to form (Z,Z)- (benzylidene)piperazine-2,5-diones . This methodology can be utilized to form both homo- and heterodimeric substituted piperazine-2,5-diones .


Molecular Structure Analysis

The molecular structure of 3-Isopropylpiperazine-2,5-dione is represented by the linear formula C7H12N2O2 . The InChI code for this compound is 1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) .


Chemical Reactions Analysis

When subjected to hydrogenation, substituted piperazine-2,5-diones yield two isomers . Under the hydrogenation conditions used, the cis isomer forms as the major product .


Physical And Chemical Properties Analysis

3-Isopropylpiperazine-2,5-dione is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemistry

  • Deracemisation and Synthesis of α-Amino Acids : (3S)-N,N′-bis-(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione was used in synthesizing both enantiomers of phenylalanine through a regioselective deprotonation/stereoselective reprotonation strategy, enabling efficient deracemisation of (±)-phenylalanine (Bull et al., 1998).

  • Auxiliary in Asymmetric Synthesis : A chiral auxiliary, namely (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, was developed for asymmetric synthesis of α-amino acids, utilizing a novel chiral relay network (Bull et al., 1998).

  • Chemical Constituents Study : It was identified as a chemical constituent in the fermentation of marine bacteria Bacillus subtilis, showcasing its occurrence in natural biological processes (Tao & Yue-hu, 2009).

  • Organic Synthesis Applications : Used in the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones, showing its versatility in organic chemistry (Gallina & Liberatori, 1974).

  • Marine-Derived Actinomycete Study : Identified as a derivative in the study of marine-derived actinomycete Streptomyces sp. FXJ7.328, highlighting its presence in diverse marine environments (Wang et al., 2013).

  • Role in Synthesis of Homochiral α-Amino Acids : Employed in the addition of organocuprates to achieve cis-3-isopropyl-6-alkyldiketopiperazines, further leading to the synthesis of homochiral (S)-α-amino acids (Bull et al., 2001).

Biological and Medicinal Research

  • Antiviral Activity : Some derivatives showed modest antivirus activity against influenza A (H1N1) virus, indicating potential in antiviral applications (Wang et al., 2013).

  • Antimicrobial and Cytotoxic Activities : A strain of marine bacteria Pseudomonas sp., associated with the sponge Hymeniacidon perleve, showed cytotoxic and antimicrobial activities with derivatives including 3-isopropylpiperazine-2,5-dione (Zheng et al., 2005).

  • Antimicrobial Activity from Marine Sponge Spongia officinalis : Demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus (Bhattacharya et al., 2019).

Safety And Hazards

The safety information for 3-Isopropylpiperazine-2,5-dione indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperazine-2,5-dione structures have been incorporated in various molecules of biologically active compounds and drugs . The piperazine-2,5-dione moiety is a useful scaffold for functionalisation to generate bioactive molecules . Future research may focus on exploring the potential of 3-Isopropylpiperazine-2,5-dione in the synthesis of novel bioactive compounds .

properties

IUPAC Name

3-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFBTHVPRNQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001035993
Record name 3-Isopropylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001035993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylpiperazine-2,5-dione

CAS RN

14771-77-8
Record name 3-Isopropyl-2,5-piperazine-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014771778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001035993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
36
Citations
L Zheng, X Yan, J Xu, H Chen, W Lin - Applied Biochemistry and …, 2005 - Springer
Among marine bacteria isolated from the cytotoxic sponge Hymeniacidon perleve, one strain NJ6-3-1 classified as Pseudomonas sp. showed both cytotoxic and antimicrobial activities. …
Number of citations: 37 link.springer.com
SD Bull, SG Davies, SW Epstein… - Chemical …, 1998 - pubs.rsc.org
Chiral auxiliary (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione employs a chiral relay network based on non-stereogenic N-benzyl protecting groups to enhance …
Number of citations: 45 pubs.rsc.org
SD Bull, SG Davies, AC Garner… - Journal of the Chemical …, 2001 - pubs.rsc.org
Addition of a range of organocuprates to (S)-N,N′-bis(p-methoxybenzyl)-3-methylene-6-isopropylpiperazine-2,5-dione 8 affords cis-3-isopropyl-6-alkyldiketopiperazines in excellent …
Number of citations: 37 pubs.rsc.org
SD Bull, SG Davies, SW Epstein, JVA Ouzman - Tetrahedron: Asymmetry, 1998 - Elsevier
Chiral auxiliary (3S)-N,N′-bis-(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione 1 was employed for the synthesis of both enantiomers of phenylalanine using a regioselective …
Number of citations: 22 www.sciencedirect.com
SD Bull, SG Davies, SW Epstein, MA Leech… - Journal of the …, 1998 - pubs.rsc.org
A new chiral auxiliary (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione 7 has been developed for the asymmetric synthesis of α-amino acids. The auxiliary 7 employs …
Number of citations: 75 pubs.rsc.org
Q Zhang, S Li, Y Chen, X Tian, H Zhang… - The Journal of …, 2013 - nature.com
The strain SCSIO 03039 was isolated from a sediment sample in the Indian Ocean and was characterized as a Nocardiopsis alba species on the basis of its 16S rRNA gene sequence. …
Number of citations: 65 www.nature.com
AD Borthwick - Chemical reviews, 2012 - ACS Publications
2, 5-Diketopiperazines (2, 5-DKPs) are cyclodipeptides obtained by the condensation of two α-amino acids. They not only abound in nature but are often produced as degradation …
Number of citations: 863 pubs.acs.org
AM Kadysjev - 2016 - munin.uit.no
A group of molecules with the name diketopiperazines (DKP) are called so, because of their diketopiperazine ring as the core structural unit. Mainly there are 3 types of diketopiperazies …
Number of citations: 0 munin.uit.no
VI Handmann, M Merget, R Tacke - Zeitschrift für Naturforschung B, 2000 - degruyter.com
In context with studies on silicon-containing α-amino acids and peptides, a strategy for the synthesis of the 4-sila-proline skeleton was developed. The synthesis of rac-and (R)-4,4-…
Number of citations: 24 www.degruyter.com
SD Bull, SG Davies, AC Garner, MD O'Shea… - Journal of the …, 2002 - pubs.rsc.org
Studies towards a N,N′-bis(p-methoxybenzyl)diketopiperazine asymmetric glycine cation equivalent for the synthesis of homochiral α-amino acids are described. The oxidation of …
Number of citations: 20 pubs.rsc.org

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